

# chemical properties of Traut's reagent

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## Compound of Interest

Compound Name: 2-Iminothiolane hydrochloride

Cat. No.: B1664552

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An In-depth Technical Guide to the Chemical Properties of Traut's Reagent (2-Iminothiolane)

## Introduction

Traut's reagent, chemically known as **2-Iminothiolane hydrochloride** (2-IT), is a cyclic thioimide compound widely utilized in biochemistry and drug development.<sup>[1][2]</sup> Its primary function is to introduce sulfhydryl (-SH) groups into molecules by reacting with primary amines (-NH<sub>2</sub>).<sup>[1][3]</sup> This process, known as thiolation, is a cornerstone of bioconjugation, enabling the labeling, cross-linking, and immobilization of proteins, peptides, and other biomolecules.<sup>[3][4]</sup> A key advantage of Traut's reagent is its ability to add the reactive sulfhydryl group while preserving the charge of the original amino group, thus minimizing disruptions to the protein's native structure and function.<sup>[3][5]</sup> This guide provides a comprehensive overview of its chemical properties, quantitative data, and detailed experimental protocols for its application.

## Core Chemical Properties

### Structure and Nomenclature

Traut's reagent is a five-membered heterocyclic compound.<sup>[6]</sup> The commercially available form is typically the hydrochloride salt, which enhances its stability and solubility in aqueous solutions.<sup>[2][7]</sup>

- Chemical Name: **2-Iminothiolane hydrochloride**<sup>[4][8]</sup>
- Synonyms: Traut's Reagent, 2-IT, Dihydro-2(3H)-thiophenimine hydrochloride<sup>[7][8]</sup>
- Molecular Formula: C<sub>4</sub>H<sub>8</sub>ClNS<sup>[5]</sup>

- Molecular Weight: 137.63 g/mol [4][5]

## Reactivity and Specificity

The utility of Traut's reagent stems from its specific and efficient reactivity with primary amines. [3]

- **Primary Amine Reaction:** It reacts spontaneously with primary amines, such as the  $\epsilon$ -amino group of lysine residues on proteins, within a pH range of 7 to 10. [1][7][9] This reaction opens the cyclic ring to form a free sulfhydryl group at the end of a four-atom spacer arm. [7]
- **Charge Preservation:** The reaction converts the primary amine into an amidine. [2][8] This new linkage retains a positive charge at physiological pH, mimicking the original protonated amine and thus reducing the likelihood of significant conformational changes in the protein. [3][8]
- **Hydroxyl Group Reaction:** Traut's reagent can also react with aliphatic and phenolic hydroxyl groups, but this reaction is approximately 100 times slower than its reaction with amines and typically occurs at a high pH. [1][3][10] In the presence of primary amines and with reaction times of less than a few hours, the side reaction with hydroxyls is negligible. [1]

## Solubility and Stability

Proper handling and storage are critical for the effective use of Traut's reagent.

- **Solubility:** The reagent is highly soluble in water and aqueous buffers. [5][11] It is also soluble in other polar solvents like methanol and DMSO. [10] A stock solution of 14 mM can be prepared by dissolving the reagent at 2 mg/mL in water or buffer. [1]
- **Storage:** As a solid, Traut's reagent should be stored at 4°C under desiccating conditions. [1][3]
- **Solution Stability:** It is recommended to prepare solutions of Traut's reagent immediately before use. [12] The reagent is most stable in acidic or neutral buffers that do not contain primary amines. [1] In solution, it undergoes hydrolysis, although this process is slow compared to its reaction with amines. For instance, in a pH 8 buffer, the half-life for

hydrolysis is about one hour, whereas the half-life for its reaction with 20 mM glycine is approximately five minutes.[\[1\]](#)

## Quantitative Data Presentation

The following tables summarize the key quantitative properties and reaction parameters for Traut's reagent.

Table 1: Physicochemical Properties of Traut's Reagent

Property	Value	Reference
Molecular Weight	<b>137.63 Da</b>	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[11]</a>
Molecular Formula	C <sub>4</sub> H <sub>8</sub> CINS	<a href="#">[5]</a>
CAS Number	4781-83-3	<a href="#">[5]</a> <a href="#">[11]</a>
Melting Point	198–201 °C	<a href="#">[2]</a>

| Spacer Arm Length | 8.1 Å [\[7\]](#)[\[13\]](#) |

Table 2: Reaction Parameters and Kinetics

Parameter	Recommended Value / Observation	Reference
Optimal Reaction pH	<b>7.0 - 10.0</b>	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Typical Reaction Time	1 hour at room temperature	<a href="#">[1]</a> <a href="#">[3]</a>
Recommended Molar Excess	2- to 20-fold over protein	<a href="#">[1]</a> <a href="#">[3]</a>
Half-life of Hydrolysis (pH 8)	~ 60 minutes	<a href="#">[1]</a>

| Half-life of Amine Reaction (pH 8)| ~ 5 minutes (with 20 mM glycine) [\[1\]](#) |

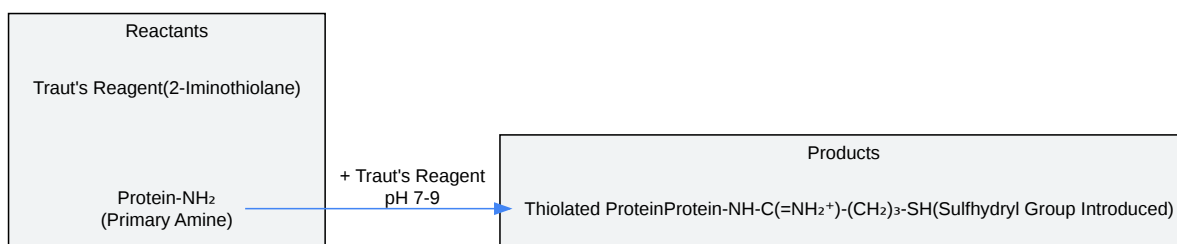
Table 3: Spectroscopic Properties

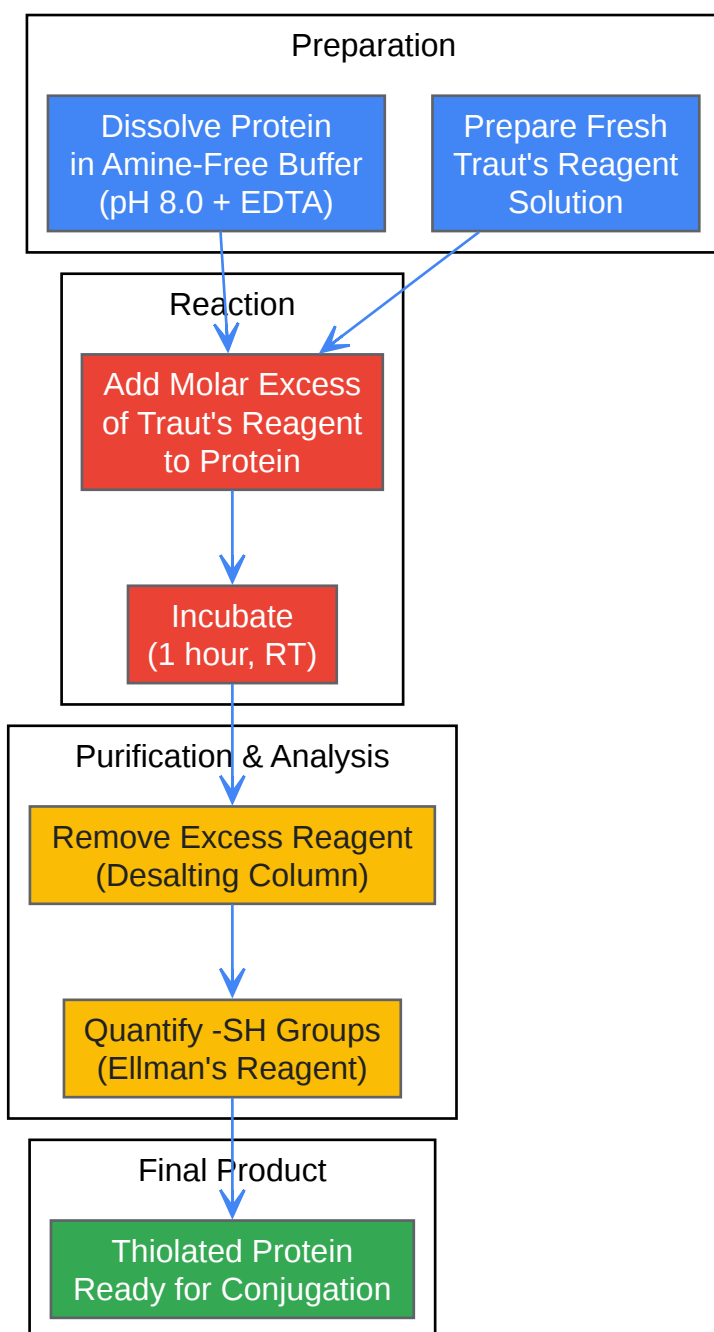
Property	Value	Conditions	Reference
Absorption Maximum ( $\lambda_{\text{max}}$ )	248 nm	In 0.1 M HCl	[8][11]

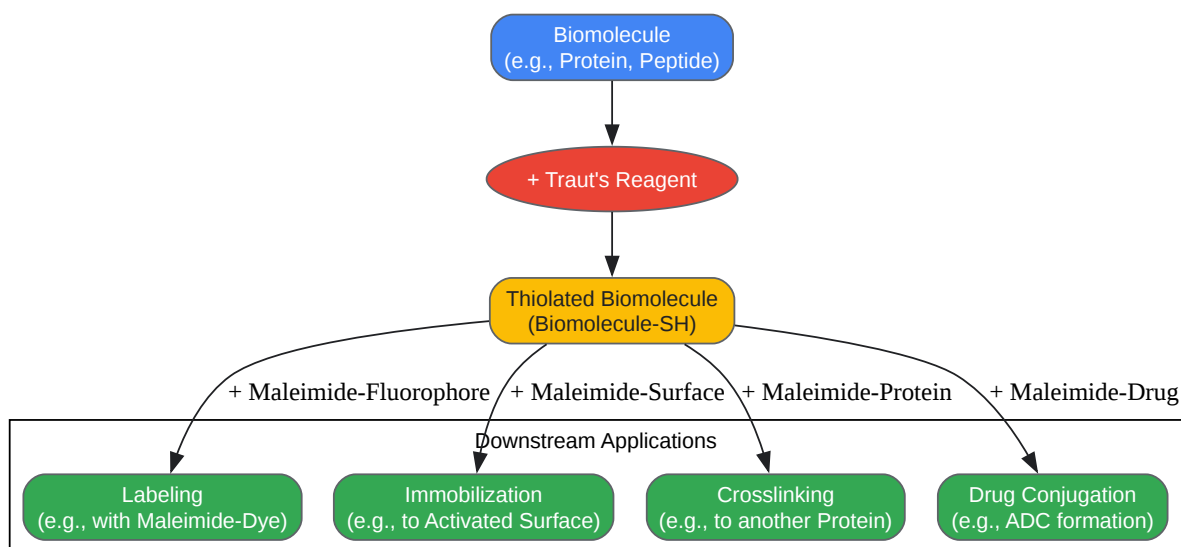
| Molar Extinction Coefficient ( $\epsilon$ ) | 8,840 M<sup>-1</sup>cm<sup>-1</sup> | In 0.1 M HCl |[8][11] |

## Reaction Mechanism and Experimental Protocols

The fundamental reaction involves the nucleophilic attack of a primary amine on the cyclic thioimide, leading to ring opening and the formation of a sulfhydryl-containing amidine.







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